3,4-Dihydroxymandelaldehyde
Overview
Description
3,4-Dihydroxymandelaldehyde: Detailed Information
Introduction 3,4-Dihydroxymandelaldehyde is a significant chemical compound with applications in various fields of chemistry and materials science. Its unique structural and chemical properties make it an interesting subject for research and industrial applications.
Synthesis Analysis
- The synthesis of related compounds such as 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes has been reported, indicating advanced methods in the synthesis of complex molecules that may include 3,4-Dihydroxymandelaldehyde (Ranade & Georg, 2014).
Molecular Structure Analysis
- Intramolecular hydrogen bonding and molecular structure studies on similar dihydroxyaldehydes have been conducted, which can provide insights into the structural characteristics of 3,4-Dihydroxymandelaldehyde (Borisenko, Zauer, & Hargittai, 1996).
Chemical Reactions and Properties
- Studies on related hydroxyaldehydes, such as the hydroxyaldehyde products from hydroxyl radical reactions of various alcohols, can offer information on the reactivity and potential chemical reactions of 3,4-Dihydroxymandelaldehyde (Reisen et al., 2003).
Physical Properties Analysis
- The physical properties of 3,4-Dihydroxymandelaldehyde can be inferred from studies on similar compounds. For example, the regioselective protection of hydroxyl groups in related compounds indicates the potential physical properties of this aldehyde (Plourde & Spaetzel, 2002).
Chemical Properties Analysis
- Research on the synthesis and properties of related aldehydes, like 4-hydroxynonenal and malonaldehyde, can shed light on the chemical properties of 3,4-Dihydroxymandelaldehyde, especially in terms of reactivity and interaction with other molecules (Esterbauer, Schaur, & Zollner, 1991).
Scientific Research Applications
Synthesis of Fragrant Compounds : 3,4-Dihydroxymandelaldehyde can be an intermediate in the synthesis of a number of fragrant compounds. The synthesis process typically involves condensation of pyrocatechol with glyoxylic acid, followed by oxidation and decarboxylation reactions (Červený et al., 1996).
Regioselective Protection : The 4-hydroxyl group of 3,4-Dihydroxymandelaldehyde has been successfully protected regioselectively with various protecting groups, enhancing its utility in chemical syntheses (Plourde & Spaetzel, 2002).
Role in Norepinephrine Metabolism : This compound is a substrate for human class II alcohol dehydrogenase, playing a significant role in the metabolism of norepinephrine (Mårdh et al., 1986).
Production of Benzaldehyde : Efficient enzymatic production of benzaldehyde from L-phenylalanine has been achieved using a mutant form of 4-hydroxymandelate synthase, which involves 3,4-Dihydroxymandelaldehyde as an intermediate (Takakura et al., 2022).
Oxidative Decarboxylation : The oxidative decarboxylation of related compounds like 3,4-dihydroxyphenylacetic acid to form 3,4-dihydroxybenzaldehyde has been observed under physiological conditions, highlighting a potential physiological relevance in the dopaminergic system (Mefford et al., 1996).
Neurotoxicity and Metabolism : The metabolism and neurotoxicity of 3,4-Dihydroxymandelaldehyde and related compounds have been studied, suggesting a potential role in neurodegenerative disorders. Aldehyde dehydrogenase enzymes play a significant role in the detoxification of these aldehydes (Marchitti et al., 2007).
Synthesis and Characterization : Various studies have focused on the synthesis, characterization, and application of 3,4-Dihydroxymandelaldehyde derivatives in areas like antioxidant activity and molecular structure analysis (Yadav et al., 2018; Yüksek et al., 2015).
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,8,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGMCLJIWGEKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897223 | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dihydroxymandelaldehyde | |
CAS RN |
13023-73-9 | |
Record name | α,3,4-Trihydroxybenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13023-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylglycolaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydroxymandelaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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